molecular formula C10H7BrCl2F2 B567818 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene CAS No. 1352318-34-3

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene

Cat. No.: B567818
CAS No.: 1352318-34-3
M. Wt: 315.967
InChI Key: KEMBDAPJMCGNRH-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is a high-purity organic compound offered for research and development purposes. This chemical serves as a versatile and valuable synthetic intermediate in various fields. Its unique structure, featuring a benzene ring substituted with a bromine atom and a polyhalogenated cyclobutyl group, makes it a promising building block for constructing more complex molecules. Researchers can utilize this compound in cross-coupling reactions, where the bromine substituent acts as a handle for metal-catalyzed transformations, such as Suzuki or Heck reactions . The distinct electronic and steric properties conferred by the 2,2-dichloro-3,3-difluorocyclobutyl moiety are of particular interest in medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in materials science for the development of novel organic materials . The presence of multiple halogens can influence the lipophilicity and metabolic stability of derivative compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMBDAPJMCGNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718420
Record name 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-34-3
Record name 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Construction

The cyclobutane ring is synthesized through a [2+2] photocycloaddition of 1,2-dichloro-1,2-difluoroethylene. Under UV irradiation (λ = 300–350 nm), the ethylene dimerizes to form a strained cyclobutane derivative. Reaction conditions must balance ring strain relief with selectivity for the cis-dihalogenated product.

Representative Conditions

Starting MaterialLight SourceSolventTemperatureYield
1,2-Dichloro-1,2-difluoroethyleneHg lamp (300 W)Hexane−10°C58%

Post-cycloaddition, the crude product is purified via fractional distillation under reduced pressure (b.p. 68–72°C at 0.1 mmHg).

Halogenation of Cyclobutane Intermediates

The dichloro and difluoro substituents are introduced sequentially. Chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AIBN as a radical initiator achieves high regioselectivity at the 2-position. Subsequent fluorination employs xenon difluoride (XeF₂) in anhydrous HF, exploiting the ring’s strain to drive substitution at the 3-position.

Halogenation Sequence

  • Chlorination :
    Cyclobutane (1.0 equiv), SO₂Cl₂ (2.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 12 h → 2,2-dichlorocyclobutane (82%).

  • Fluorination :
    2,2-Dichlorocyclobutane (1.0 equiv), XeF₂ (2.5 equiv), HF, 0°C, 6 h → 2,2-dichloro-3,3-difluorocyclobutane (74%).

Coupling the Cyclobutane to the Aromatic Core

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromophenylboronic acid and a cyclobutyl halide offers a direct route. Optimized conditions use Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ as a base in a toluene/water biphasic system.

Reaction Optimization

CatalystBaseSolventTemp.TimeYield
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O80°C24 h67%

Challenges include steric hindrance from the cyclobutane, necessitating elevated temperatures and prolonged reaction times.

Friedel-Crafts Alkylation

For less sterically hindered systems, Friedel-Crafts alkylation of benzene with 2,2-dichloro-3,3-difluorocyclobutyl chloride in the presence of AlCl₃ provides an alternative. However, regioselectivity for para-substitution is poor (<20%), limiting utility.

Regioselective Bromination of 4-(2,2-Dichloro-3,3-Difluorocyclobutyl)Benzene

Electrophilic Aromatic Bromination

Direct bromination using Br₂ in the presence of FeBr₃ favors para substitution due to the electron-withdrawing nature of the cyclobutyl group. Reaction monitoring via GC-MS ensures minimal ortho byproduct formation.

Bromination Parameters

SubstrateBr₂ (equiv)CatalystTemp.TimeYield
4-(Cyclobutyl)benzene1.1FeBr₃25°C2 h89%

Directed ortho-Metalation (DoM) Strategies

To enhance para selectivity, a removable directing group (e.g., trimethylsilyl) is installed at the meta position. Subsequent lithiation and quenching with Br₂ yield the para-brominated product.

DoM Protocol

  • Silylation :
    Benzene derivative + TMSCl, Et₃N, CH₂Cl₂, 0°C → meta-TMS-protected intermediate (93%).

  • Lithiation/Bromination :
    LDA, THF, −78°C; Br₂, −78→25°C → 1-bromo-4-(cyclobutyl)benzene (76%).

One-Pot Tandem Approaches

Recent advances in tandem catalysis enable simultaneous cyclobutane formation and bromination. A photoredox/Ni dual catalytic system couples aryl halides with alkenes, followed by in situ bromination.

Tandem Reaction Example

ComponentsCatalystLight SourceBromine SourceYield
4-Bromostyrene, 1,2-Dichloro-1,2-difluoroethyleneNiCl₂(dme)/Ir(ppy)₃Blue LEDsNBS61%

Chemical Reactions Analysis

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s distinct cyclobutyl group with mixed chloro-fluoro substituents differentiates it from simpler halogenated benzenes. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene N/A C₁₀H₆BrCl₂F₂ 312.92 Cyclobutyl (Cl₂F₂), Br Reference
1-Bromo-3-chloro-2,4-difluorobenzene 1996-30-1 C₆H₂BrClF₂ 247.44 Br, Cl, F (aromatic positions) 0.86
5-Bromo-1,3-dichloro-2-fluorobenzene 17318-08-0 C₆H₂BrCl₂F 263.89 Br, Cl, F (meta/para positions) 0.88
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene 184773-89-5 C₉H₈Br₂ 275.97 Alkenyl-Br, Br (para) N/A
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 275.00 Br, F, CF₃O⁻ (electron-withdrawing) N/A

*Similarity scores (0–1) based on structural and substituent alignment relative to the target compound .

Biological Activity

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene (CAS Number: 1352318-34-3) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10H7BrCl2F2
  • Molecular Weight : 303.02 g/mol

The structural formula highlights the presence of a bromine atom and a cyclobutyl moiety with dichloro and difluoro substitutions, which can significantly affect its biological properties.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study investigating various halogenated benzenes found that compounds with multiple halogen substituents, such as this compound, demonstrated significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. In vitro studies showed that this compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxic potential.

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the biological relevance of halogenated compounds similar to this compound:

  • Case Study on Anticancer Activity : A research group investigated a series of halogenated benzene derivatives for their anticancer properties. The study concluded that compounds with multiple halogens exhibited enhanced activity against cancer cell lines compared to their non-halogenated counterparts.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated compounds against resistant bacterial strains. The findings suggested that the introduction of fluorine atoms increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene, and how does steric hindrance from the cyclobutyl group influence reaction yields?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and boronic acid derivatives. For example, Suzuki-Miyaura coupling (using aryl bromides and cyclobutyl-substituted boronic acids) is a viable method . However, steric hindrance from the 2,2-dichloro-3,3-difluorocyclobutyl group may reduce coupling efficiency. Pre-activation of the boronic acid (e.g., via trifluoroborate salts) or using bulky ligands (e.g., SPhos) can mitigate this issue .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments in the cyclobutyl group (e.g., δ ~ -100 to -120 ppm for CF2_2Cl2_2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 333.91 for C10_{10}H6_6BrCl2_2F2_2) and isotopic patterns from bromine/chlorine .
  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>97% by GC) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation .
  • First Aid : In case of contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Avoid inhalation of dust/aerosols .
  • Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclobutyl substituent influence regioselectivity in further functionalization (e.g., C–H activation)?

The electron-withdrawing Cl and F substituents on the cyclobutyl ring deactivate the benzene core, directing electrophilic substitutions to the para position relative to the bromine. Steric effects from the bulky cyclobutyl group favor reactions at less hindered sites (e.g., meta to the substituent in nucleophilic aromatic substitution) . Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. How can unexpected byproducts (e.g., dehalogenated or ring-opened derivatives) be identified and minimized during synthesis?

  • Byproduct Analysis : Use LC-MS to detect debrominated products (e.g., 4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene) or cyclobutane ring-opening adducts (e.g., allylic chlorides) .
  • Mitigation Strategies : Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress radical pathways. Adding radical scavengers (e.g., BHT) can reduce halogen loss .

Q. What computational methods are suitable for predicting spectroscopic properties or reaction pathways?

  • Spectroscopic Prediction : Time-dependent DFT (TDDFT) with the CAM-B3LYP functional accurately simulates UV-Vis spectra (λmax_{\text{max}} ~ 270 nm for aryl bromides) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for cross-coupling or cycloaddition reactions .

Q. How does this compound serve as a precursor for bioactive or materials science applications?

  • Pharmaceutical Intermediates : The bromine atom enables Suzuki couplings to generate biaryl motifs common in kinase inhibitors. The cyclobutyl group’s rigidity mimics peptide backbones in drug design .
  • Materials Science : Its halogen-rich structure is a candidate for flame retardants or liquid crystal precursors via functionalization of the benzene ring .

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